molecular formula C30H32N4O3 B1241336 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide

4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide

Cat. No. B1241336
M. Wt: 496.6 g/mol
InChI Key: UVUGBBNUQBSROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(morpholin-4-yl)phenyl]-3-[3-(piperidin-4-yl)-1,2-benzoxazol-6-yl]benzamide is a biaryl resulting from the formal oxidative coupling of the 6 position of 3-(piperidin-4-yl)-1,2-benzoxazole with the 3 position of p-toluic acid and subsequent condensation of the carboxy group with the primary amino group of 3-(morpholin-4-yl)aniline to give the corresponding carboxamide. An inhibitor of p38-alpha MAP kinase. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a biaryl, a member of morpholines, a member of benzamides, a member of 1,2-benzoxazoles, a member of piperidines and a secondary amino compound.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Analysis : Benzamide derivatives, including compounds structurally related to 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide, have been synthesized and structurally characterized through techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. These studies help in understanding the molecular structure and stability, which is crucial for their potential applications in scientific research (Prasad et al., 2018).

  • Crystal Structure and Anti-Fatigue Effects : Some benzamide derivatives have been explored for their potential applications in identifying binding sites for allosteric modulators of receptors like the AMPA receptor. This research area is significant in understanding the pharmacological effects of these compounds (Wu et al., 2014).

Pharmacological Applications

  • Antagonist Properties : Diarylpyrazoles, a group of compounds including variants structurally similar to the benzamide , have shown antagonist properties towards cannabinoid receptors. This suggests potential applications in studying cannabinoid receptor-mediated effects (Zhang et al., 2005).

  • Antitumor Agents : Compounds with morpholine, piperidine, and benzisoxazole moieties have shown promising activity against a range of cancer lines. This indicates potential applications in developing new anticancer agents (Mamedov et al., 2022).

  • Antibacterial Activity : Metal complexes of new benzamides, including structures similar to the compound , have been synthesized and evaluated for in vitro antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Khatiwora et al., 2013).

Biochemical and Biophysical Research

  • Metabolism Studies : Understanding the metabolism of compounds like 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide is crucial in pharmacokinetics and drug development. Studies have focused on the in vitro metabolism of similar compounds to understand their metabolic profiles and potential pharmacological applications (Teffera et al., 2013).

  • Cholinesterase Inhibition : Research on benzisoxazole derivatives has shown inhibitory activity on cholinesterase enzymes, suggesting potential use in treating conditions like Alzheimer's disease (Rangappa & Basappa, 2005).

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, which could have implications in material science and engineering (Yadav et al., 2016).

properties

Product Name

4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide

Molecular Formula

C30H32N4O3

Molecular Weight

496.6 g/mol

IUPAC Name

4-methyl-N-(3-morpholin-4-ylphenyl)-3-(3-piperidin-4-yl-1,2-benzoxazol-6-yl)benzamide

InChI

InChI=1S/C30H32N4O3/c1-20-5-6-23(30(35)32-24-3-2-4-25(19-24)34-13-15-36-16-14-34)17-27(20)22-7-8-26-28(18-22)37-33-29(26)21-9-11-31-12-10-21/h2-8,17-19,21,31H,9-16H2,1H3,(H,32,35)

InChI Key

UVUGBBNUQBSROH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCOCC3)C4=CC5=C(C=C4)C(=NO5)C6CCNCC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide
Reactant of Route 2
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide
Reactant of Route 4
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide
Reactant of Route 5
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide
Reactant of Route 6
4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide

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